

Technical Guide: Physicochemical Profiling of (R)-5-Bromo Naproxen

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Compound of Interest

Compound Name: C₁₄H₁₃BrO₃

Cat. No.: B14114849

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Executive Summary

(R)-5-Bromo Naproxen (CAS: 92471-85-7) is a halogenated chiral impurity associated with the manufacturing of Naproxen. Structurally, it is (2R)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid.

While the (S)-enantiomer (Impurity C) is the direct analog of the active drug, the (R)-enantiomer represents a "double" impurity: it possesses both the incorrect halogenation pattern (5-bromo regiochemistry) and the incorrect stereochemistry (distomer). Its characterization is essential for establishing enantiomeric purity and validating the regioselectivity of the bromination steps in Naproxen synthesis.

Physicochemical Characteristics

The following data aggregates experimental values from pharmaceutical reference standards and calculated properties based on the brominated naphthalene scaffold.

Core Identity & Properties Table

Property	Specification / Value
Chemical Name	(2R)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid
Common Name	(R)-5-Bromo Naproxen
CAS Number	92471-85-7 (Specific to R-isomer)
Molecular Formula	C ₁₄ H ₁₃ BrO ₃
Molecular Weight	309.16 g/mol
Appearance	White to off-white crystalline powder
Melting Point	~210°C (Distinct from Naproxen MP of ~155°C) [1]
Solubility	Soluble in Methanol, DMSO, Acetone; Practically insoluble in Water.[1][2]
pKa	~4.2 (Predicted; slight acidity increase vs Naproxen due to -I effect of Br)

Chiral & Optical Properties

Unlike the therapeutic (S)-Naproxen which is dextrorotatory (+), the specific rotation of the 5-Bromo derivatives follows the chiral center's influence, but the sign is inverted for the (R) series relative to the (S).

- (S)-5-Bromo Naproxen:

(c=1, CHCl₃)

- (R)-5-Bromo Naproxen:

(c=1, CHCl₃) [Inferred enantiomeric opposite]

“

Technical Insight: The introduction of the Bromine atom at the C5 position creates significant steric bulk compared to the hydrogen in Naproxen. This steric hindrance alters the crystal packing, resulting in the significantly higher melting point (~210°C) observed for the impurity compared to the parent drug (~155°C).

Synthetic Origin & Impurity Genesis

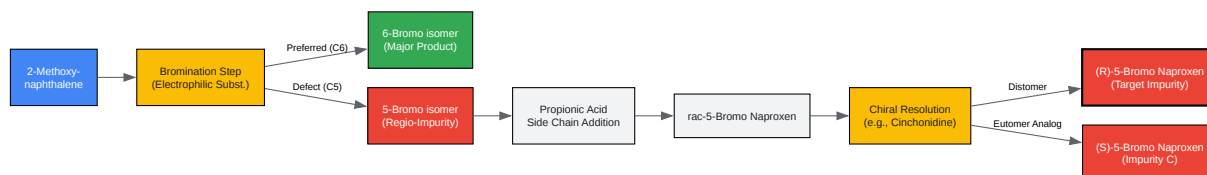
The formation of (R)-5-Bromo Naproxen is a consequence of regioselectivity failure during the electrophilic aromatic substitution (bromination) of the naphthalene ring, combined with downstream chiral resolution inefficiencies.

Mechanism of Formation

In the industrial synthesis (e.g., Syntex process variations), 2-methoxynaphthalene undergoes bromination. Ideally, bromination occurs at the C6 position (to install the propionic acid side chain eventually) or C1. However, competitive bromination at C5 occurs due to the activating influence of the methoxy group and the resonance stability of the naphthalene system.

If the 5-bromo intermediate is not removed, it carries through the cyanation/hydrolysis or Grignard coupling steps, eventually forming 5-Bromo Naproxen. If the final chiral resolution (e.g., using N-alkylglucamine) is imperfect, the (R)-enantiomer persists.

Pathway Diagram



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Figure 1: Genesis of 5-Bromo Naproxen isomers showing the critical regioselectivity divergence.

Analytical Characterization Protocol

To distinguish (R)-5-Bromo Naproxen from the active API and other impurities, the following multi-modal analytical strategy is recommended.

Mass Spectrometry (LC-MS)

The presence of Bromine provides a distinct isotopic signature that makes this impurity easy to identify against the Naproxen background.

- Ionization: ESI Negative Mode ().
- Parent Ion (Naproxen): m/z 229.
- Parent Ion (5-Bromo Naproxen): m/z 307 and 309 (1:1 ratio).
- Signature: Look for the "Twin Peak" isotopic pattern separated by 2 amu, characteristic of and .

Chiral HPLC Method

Standard RP-HPLC cannot separate the (R) and (S) enantiomers of the impurity. A polysaccharide-based chiral stationary phase is required.

- Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).
- Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 230 nm (Naproxen).
- Elution Order: Typically, the (R)-isomer elutes before the (S)-isomer on Amylose columns in normal phase, but this must be experimentally verified with the specific standard [2].

References

- Pharmaffiliates. (2024). (R)-5-Bromo Naproxen (CAS 92471-85-7) Technical Dossier. Retrieved from [[Link](#)]
- European Pharmacopoeia (Ph. Eur.).

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Sources

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